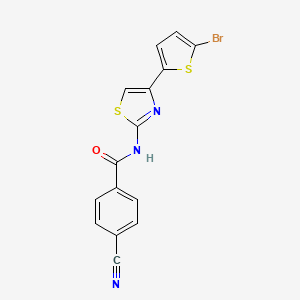
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-cyanobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-cyanobenzamide” is a chemical compound with the linear formula C9H7BrN2OS2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-cyanobenzamide” include a molecular weight of 303.201 and a linear formula of C9H7BrN2OS2 .Scientific Research Applications
Synthesis and Chemical Properties
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-cyanobenzamide and its derivatives have been studied for their synthesis methods and chemical properties. A study by Zhang et al. (2020) reported a new protocol for synthesizing 2,4-diphenyl thiazole analogs, which are structurally related to N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-cyanobenzamide. This synthesis involved fewer steps, milder conditions, and a simpler workup procedure, indicating a more efficient route for producing such compounds (Zhang et al., 2020).
Antitumor Activity
Thiazolide derivatives, including N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-cyanobenzamide, have shown promise in antitumor activities. A study by Brockmann et al. (2014) highlighted the cell death-inducing properties of thiazolides in colon carcinoma cell lines. This suggests that compounds like N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-cyanobenzamide could have potential applications in cancer treatment, particularly through interactions with specific enzymes like GSTP1 in tumor cells (Brockmann et al., 2014).
Anticonvulsant Potential
Compounds structurally related to N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-cyanobenzamide, such as 1,3,4-thiadiazole derivatives, have been explored for their anticonvulsant properties. Research conducted by Sych et al. (2018) synthesized a thiadiazole derivative showing high anticonvulsive activity, indicating the potential of N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-cyanobenzamide and its analogs as anticonvulsants (Sych et al., 2018).
Antibacterial Agents
Compounds within the same chemical family as N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-cyanobenzamide have been examined for their antibacterial properties. Palkar et al. (2017) synthesized and tested novel analogs for their effectiveness against bacterial strains, highlighting the potential of such compounds in antibacterial applications (Palkar et al., 2017).
properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-cyanobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrN3OS2/c16-13-6-5-12(22-13)11-8-21-15(18-11)19-14(20)10-3-1-9(7-17)2-4-10/h1-6,8H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENIHPCSUNEWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

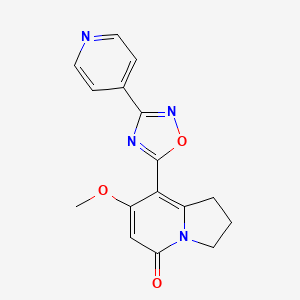
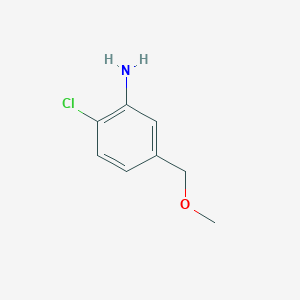
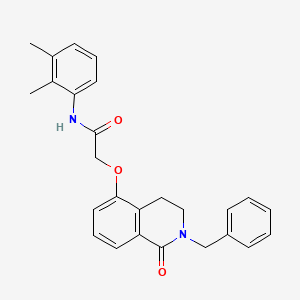
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2593413.png)
![Methyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate](/img/structure/B2593415.png)
![Methyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2593417.png)
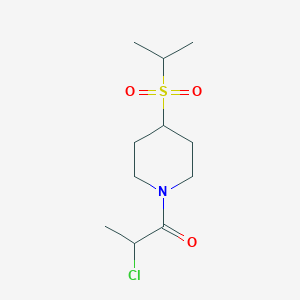
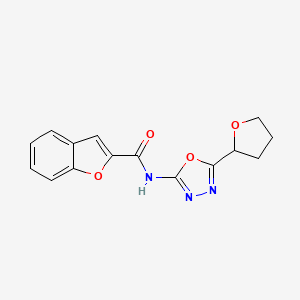


![2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2593426.png)
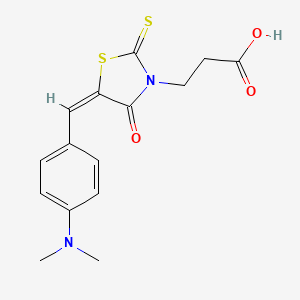
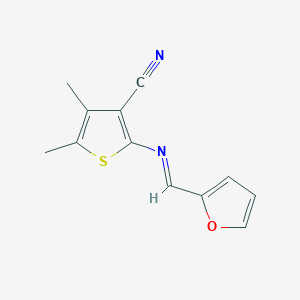
![3-cyclopentyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2593430.png)